molecular formula C26H33N3O3 B2640155 1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018146-37-6

1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2640155
CAS RN: 1018146-37-6
M. Wt: 435.568
InChI Key: LEFXSKJYDIPPPY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources. Typically, the reactivity of a compound depends on its functional groups and the conditions under which it is subjected .

Scientific Research Applications

Anticancer Research:

The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional therapies. Preliminary studies indicate that HMS3465F03 may interfere with cell proliferation, induce apoptosis, or modulate key signaling pathways involved in tumor growth .

Copper-Catalyzed Click Chemistry:

HMS3465F03 can serve as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Specifically, it accelerates reaction rates and enhances the efficiency of click chemistry. This property is valuable for bioconjugation, drug delivery, and material science applications .

Synthetic Intermediates for Biologically Active Compounds:

The compound’s synthesis involves straightforward steps from commercially available materials. It serves as an intermediate for the preparation of biologically active molecules. For instance:

Pyrrolidine Derivatives in Drug Discovery:

Pyrrolidine-containing compounds often play a crucial role in drug development. Researchers explore the modification of HMS3465F03’s pyrrolidine ring to create novel derivatives with improved pharmacokinetic properties. These derivatives may target specific receptors or enzymes, leading to potential therapeutic agents .

Materials Science and Click-Based Ligands:

Beyond its biological applications, HMS3465F03 finds utility in materials science. Researchers have used similar compounds as ligands for metal complexes. These complexes exhibit unique properties, such as luminescence or catalytic activity. Investigating HMS3465F03 in this context could lead to innovative materials .

Chemical Biology and Target Identification:

Researchers can employ HMS3465F03 as a chemical probe to identify protein targets. By modifying its structure or incorporating reporter groups, they can track its interactions within cellular systems. This approach aids in understanding biological pathways and validating potential drug targets .

properties

IUPAC Name

1-tert-butyl-4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c1-17-9-8-10-18(2)24(17)32-16-20(30)15-28-22-12-7-6-11-21(22)27-25(28)19-13-23(31)29(14-19)26(3,4)5/h6-12,19-20,30H,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFXSKJYDIPPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

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